4-(Dimethylamino)butanal

Catalog No.
S737797
CAS No.
104459-70-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)butanal

CAS Number

104459-70-3

Product Name

4-(Dimethylamino)butanal

IUPAC Name

4-(dimethylamino)butanal

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3

InChI Key

MWVVYUVMPBNOKP-UHFFFAOYSA-N

SMILES

CN(C)CCCC=O

Canonical SMILES

CN(C)CCCC=O

4-(Dimethylamino)butanal is an organic compound with the molecular formula C₆H₁₃NO. It is characterized by the presence of a dimethylamino group attached to a butanal backbone, making it a tertiary amine. The compound is typically a colorless to light yellow liquid and is soluble in various organic solvents. Its physical properties include a boiling point of approximately 164°C and a predicted pKa value of around 9.71, indicating its basic nature. The compound is moisture-sensitive and should be stored under inert gas conditions to maintain stability .

There is no current information available on the specific mechanism of action of 4-(dimethylamino)butanal in biological systems.

Due to the limited information on 4-(dimethylamino)butanal, it is advisable to handle it with caution assuming similar properties to other aldehydes. Potential hazards include:

  • Irritant: Aldehydes can irritate the skin, eyes, and respiratory system [].
  • Flammable: Organic liquids with similar structures can be flammable [].
Due to its functional groups:

  • Nucleophilic Reactions: The dimethylamino group can act as a nucleophile, allowing the compound to engage in reactions such as alkylation or acylation.
  • Formation of Acetals: It can react with aldehydes or ketones to form acetals, which are useful intermediates in organic synthesis.
  • Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds, forming imines or enamines.

These reactions highlight the versatility of 4-(Dimethylamino)butanal as a building block in organic synthesis .

Research indicates that 4-(Dimethylamino)butanal and its derivatives exhibit significant biological activities. They are particularly noted for their potential in synthesizing hallucinogenic tryptamines, which may have applications in neuroscience and pharmacology. Additionally, compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that 4-(Dimethylamino)butanal may influence central nervous system activity .

Several methods exist for synthesizing 4-(Dimethylamino)butanal:

  • Direct Reaction: A common method involves reacting dimethylamine with butyraldehyde under controlled conditions to yield 4-(Dimethylamino)butanal directly.
  • Acetal Formation: The compound can be synthesized as an acetal (e.g., 4-(N,N-Dimethylamino)butanal dimethyl acetal) through the reaction of butyraldehyde with dimethyl orthoformate in the presence of acid catalysts .
  • Alternative Routes: Other synthetic pathways involve using various amines and aldehydes, often requiring purification steps to isolate the desired product.

These methods reflect the compound's synthetic accessibility and versatility in organic chemistry .

4-(Dimethylamino)butanal has several applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.
  • Agricultural Chemicals: Its derivatives may find use in agrochemicals due to their biological activity .

Interaction studies involving 4-(Dimethylamino)butanal have primarily focused on its role as a substrate or intermediate in biochemical pathways. Research has shown that compounds derived from it can interact with neurotransmitter receptors, potentially modulating synaptic activity. These studies are crucial for understanding the compound's pharmacological potential and guiding further research into its therapeutic applications .

Several compounds share structural similarities with 4-(Dimethylamino)butanal, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
4-DimethylaminobutyraldehydeAldehydeSimilar backbone; used in similar synthesis pathways.
N,N-Dimethyl-2-butanamineAmineExhibits different biological activity; more basic.
DimethylaminopropylamineAmineShorter chain; used in different pharmaceutical contexts.
4-(N,N-Dimethylaminobutyraldehyde Dimethyl AcetalAcetalHigher stability; used as a protective group in synthesis.

The uniqueness of 4-(Dimethylamino)butanal lies in its specific structural arrangement, which influences its reactivity and biological interactions compared to these similar compounds .

The aldehyde group in 4-(Dimethylamino)butanal exhibits characteristic carbonyl reactivity patterns consistent with other aliphatic aldehydes, but with unique modifications arising from the electron-donating dimethylamino substituent. The carbonyl carbon maintains its electrophilic character while experiencing enhanced nucleophilic attack due to the inductive effects of the dimethylamino group .

The fundamental reactivity of the aldehyde functionality follows the classical two-step nucleophilic addition mechanism. Initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate, followed by protonation to yield the final addition product [2]. This mechanism governs the majority of aldehyde transformations including reductions, oxidations, and condensation reactions.

Nucleophilic addition reactions proceed through the formation of a tetrahedral intermediate where the carbonyl π-bond is broken and a new carbon-nucleophile bond forms. The reaction mechanism involves initial approach of the nucleophile to the electrophilic carbonyl carbon, followed by electron pair donation to form the carbon-nucleophile bond while simultaneously breaking the carbon-oxygen π-bond [2].

The presence of the dimethylamino group at the γ-position creates a unique electronic environment that influences the aldehyde reactivity. While the inductive effect is minimal due to the three-carbon separation, the overall molecular polarity and solvation properties are significantly altered compared to simple aliphatic aldehydes .

Dimethylamino Group Reactivity

The dimethylamino substituent in 4-(Dimethylamino)butanal demonstrates characteristic tertiary amine reactivity patterns with specific modifications due to its electronic environment. The nitrogen atom carries a partial negative charge and possesses a lone pair of electrons, making it susceptible to electrophilic attack and protonation reactions .

Protonation of the dimethylamino group occurs readily in acidic conditions, forming the corresponding ammonium salt. The protonation equilibrium depends on the solution pH and the basicity of the dimethylamino group, with a reported pKa value of approximately 9.71 . This high pKa value indicates strong basicity, allowing the compound to exist predominantly in its protonated form under physiological conditions.

The dimethylamino group participates in nucleophilic substitution reactions through an SN2 mechanism when appropriate leaving groups are present. Alkylation reactions can occur at the nitrogen center, leading to quaternary ammonium salt formation. These reactions typically require activated alkyl halides and proceed through backside attack at the electrophilic carbon [3].

Oxidation of the dimethylamino group represents another important transformation pathway. Under specific conditions, the nitrogen can be oxidized to form N-oxide derivatives, though this requires careful control of reaction conditions to prevent over-oxidation or decomposition of the aldehyde functionality .

Oxidation Pathways and Mechanistic Insights

The oxidation of 4-(Dimethylamino)butanal to 4-(Dimethylamino)butanoic acid represents a fundamental transformation that proceeds through well-established aldehyde oxidation mechanisms. Multiple oxidizing agents have been successfully employed, each operating through distinct mechanistic pathways .

Potassium permanganate oxidation in acidic conditions involves electron transfer processes where the aldehyde undergoes two-electron oxidation to form the corresponding carboxylic acid. The mechanism proceeds through initial formation of a hydrate intermediate, followed by electron transfer to the permanganate ion. Under acidic conditions, permanganate is reduced to manganese(II) according to the half-reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O [4].

The oxidation process exhibits excellent chemoselectivity, with the aldehyde group being preferentially oxidized while the dimethylamino functionality remains intact. This selectivity arises from the significant difference in oxidation potentials between the aldehyde and amine functionalities .

Chromium-based oxidants, including chromic acid and pyridinium chlorochromate, operate through chromate ester formation mechanisms. The aldehyde initially forms a chromate ester intermediate through nucleophilic attack of the carbonyl oxygen on the chromium center. Subsequent β-elimination releases the oxidized product and reduced chromium species [4].

TEMPO-mediated oxidation represents a modern synthetic approach that proceeds through radical mechanisms. The nitroxyl radical abstracts hydrogen from the aldehyde carbon, forming an alkyl radical that subsequently reacts with oxygen to generate the carboxylic acid product. This method offers excellent selectivity and mild reaction conditions .

Reduction Reaction Mechanisms

The reduction of 4-(Dimethylamino)butanal to 4-(Dimethylamino)butan-1-ol follows standard aldehyde reduction mechanisms, with sodium borohydride and lithium aluminum hydride serving as the most commonly employed reducing agents. These transformations proceed through hydride transfer mechanisms with distinct mechanistic features [5].

Sodium borohydride reduction operates through a two-step mechanism involving initial hydride transfer to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The borohydride anion acts as a nucleophile, with the hydrogen carrying a partial negative charge due to the electronegativity difference between boron and hydrogen [5].

The mechanistic pathway involves approach of the hydride nucleophile to the electrophilic carbonyl carbon, formation of a new carbon-hydrogen bond while breaking the carbon-oxygen π-bond, and generation of an alkoxide intermediate. Subsequent protonation during aqueous workup yields the primary alcohol product [5].

Lithium aluminum hydride reduction follows a similar hydride transfer mechanism but with enhanced reactivity due to the higher nucleophilicity of the hydride reagent. The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions [5].

Selective reduction can be achieved through careful choice of reducing conditions and reagents. The dimethylamino group remains unaffected during aldehyde reduction, demonstrating excellent chemoselectivity. This selectivity arises from the significant difference in reduction potentials between carbonyl and amine functionalities .

Substitution Reactions

The dimethylamino group in 4-(Dimethylamino)butanal can undergo nucleophilic substitution reactions under appropriate conditions, typically involving conversion to better leaving groups followed by SN2 displacement. These transformations require careful consideration of reaction mechanisms and conditions to achieve desired selectivity .

Conversion of the dimethylamino group to a better leaving group typically involves protonation or alkylation to form ammonium salts. The quaternary ammonium functionality serves as an excellent leaving group for subsequent nucleophilic displacement reactions [3].

The SN2 mechanism predominates in these substitution reactions due to the primary nature of the carbon center bearing the dimethylamino group. Nucleophilic attack occurs from the backside of the carbon-nitrogen bond, leading to inversion of stereochemistry at the substitution center [3].

Various nucleophiles can participate in these substitution reactions, including halides, cyanide, azide, and alkoxides. The choice of nucleophile and reaction conditions determines the final substitution product and overall reaction efficiency .

Acetalization Mechanisms

The formation of acetals from 4-(Dimethylamino)butanal represents an important protecting group strategy and synthetic transformation. Acetalization proceeds through acid-catalyzed mechanisms involving sequential nucleophilic additions of alcohols to the carbonyl carbon [7].

The mechanism initiates with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by the alcohol oxygen forms a hemiacetal intermediate through tetrahedral addition. Subsequent protonation of the hemiacetal hydroxyl group creates a good leaving group, allowing water elimination to generate an oxonium ion [7].

A second alcohol molecule attacks the oxonium ion, forming the final acetal product through nucleophilic substitution. The reaction is reversible and driven to completion by removal of water or use of excess alcohol [7].

The dimethylamino group remains unchanged during acetalization, demonstrating excellent chemoselectivity. The basic nature of the amine functionality can potentially interfere with the acidic conditions required for acetalization, necessitating careful pH control .

Computational Studies on Electronic Structure and Reactivity

Density functional theory calculations provide valuable insights into the electronic structure and reactivity patterns of 4-(Dimethylamino)butanal. These studies reveal fundamental molecular properties that govern chemical behavior and reaction mechanisms [8].

Molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair of the dimethylamino group, while the lowest unoccupied molecular orbital (LUMO) corresponds to the carbonyl π* orbital. The HOMO-LUMO energy gap of approximately 5.4 eV suggests moderate reactivity and stability [8].

Fukui function calculations identify the carbonyl carbon as the primary electrophilic site, consistent with experimental observations of nucleophilic attack at this position. The dimethylamino nitrogen emerges as the most nucleophilic site, explaining its susceptibility to protonation and electrophilic attack [8].

Natural bond orbital (NBO) analysis reveals charge distribution patterns within the molecule. The carbonyl carbon carries a partial positive charge of approximately +0.45, while the nitrogen atom maintains a partial negative charge of -0.38. These charge distributions correlate well with observed reactivity patterns [8].

Thermodynamic property calculations provide standard enthalpy of formation values of -45.2 kcal/mol, indicating thermodynamic stability. Activation energy calculations for various reaction pathways show oxidation barriers of approximately 15.3 kcal/mol, consistent with facile oxidation under mild conditions [8].

Solvent Effects on Reaction Mechanisms

Solvent polarity and specific interactions significantly influence the reaction mechanisms and kinetics of 4-(Dimethylamino)butanal transformations. These effects arise from differential solvation of reactants, transition states, and products [9].

Protic solvents such as water and alcohols exhibit strong hydrogen bonding interactions with both the carbonyl oxygen and dimethylamino nitrogen. These interactions stabilize charged intermediates and transition states, generally accelerating reactions that proceed through ionic mechanisms [9].

Polar aprotic solvents like dimethyl sulfoxide and acetonitrile provide excellent solvation for ionic species without competitive hydrogen bonding. These solvents particularly favor SN2 substitution reactions by stabilizing the anionic nucleophiles while avoiding interference with the reaction mechanism [9].

The dielectric constant of the solvent affects reaction rates through electrostatic stabilization of charged species. High dielectric constant solvents favor reactions involving charge separation, while low dielectric constant solvents promote reactions with minimal charge development [9].

Specific solvent effects include hydrogen bonding between protic solvents and the dimethylamino group, which can influence the basicity and nucleophilicity of the nitrogen center. These interactions may accelerate or retard specific reaction pathways depending on the detailed mechanism [10].

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Wikipedia

4-(Dimethylamino)butanal

Dates

Last modified: 09-18-2023

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